molecular formula C19H18N4O4 B12182238 3-(2,4-Dimethylphenyl)-1-{2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetyl}urea

3-(2,4-Dimethylphenyl)-1-{2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetyl}urea

Cat. No.: B12182238
M. Wt: 366.4 g/mol
InChI Key: YIHAFCBMVDCQBG-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenyl)-1-{2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetyl}urea is a complex organic compound that features a unique combination of functional groups, including a urea moiety, a phenyl ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylphenyl)-1-{2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetyl}urea typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylphenyl)-1-{2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetyl}urea can undergo various types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the phenyl or oxadiazole rings, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenyl)-1-{2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetyl}urea involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-Dimethylphenyl)-1-{2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetyl}urea is unique due to its combination of functional groups, which confer specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

Molecular Formula

C19H18N4O4

Molecular Weight

366.4 g/mol

IUPAC Name

N-[(2,4-dimethylphenyl)carbamoyl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide

InChI

InChI=1S/C19H18N4O4/c1-12-3-8-16(13(2)9-12)21-19(25)22-17(24)10-26-15-6-4-14(5-7-15)18-23-20-11-27-18/h3-9,11H,10H2,1-2H3,(H2,21,22,24,25)

InChI Key

YIHAFCBMVDCQBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC(=O)COC2=CC=C(C=C2)C3=NN=CO3)C

Origin of Product

United States

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